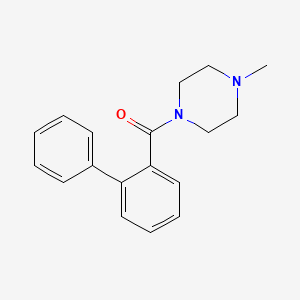
2-adamantyl(4-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-adamantyl(4-methoxybenzyl)amine, also known as ABA, is a chemical compound that has been studied for its potential use in various scientific research applications. This molecule is a derivative of amphetamine, and it has been found to have unique properties that make it an interesting subject of study. In
作用機序
The mechanism of action of 2-adamantyl(4-methoxybenzyl)amine is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. 2-adamantyl(4-methoxybenzyl)amine has been found to increase the release of dopamine and serotonin, which are two key neurotransmitters involved in the regulation of mood, motivation, and reward. 2-adamantyl(4-methoxybenzyl)amine may also act as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters back into the presynaptic neuron.
Biochemical and Physiological Effects:
2-adamantyl(4-methoxybenzyl)amine has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of various hormones, including cortisol and testosterone. 2-adamantyl(4-methoxybenzyl)amine has also been found to have anti-inflammatory properties and may have the potential to reduce oxidative stress. Additionally, 2-adamantyl(4-methoxybenzyl)amine may have the potential to enhance physical performance and endurance.
実験室実験の利点と制限
One of the main advantages of using 2-adamantyl(4-methoxybenzyl)amine in lab experiments is its unique mechanism of action. 2-adamantyl(4-methoxybenzyl)amine has been found to have a different profile of activity compared to other amphetamine derivatives. This makes it an interesting subject of study for researchers who are looking to explore new avenues for drug development. However, there are also some limitations to using 2-adamantyl(4-methoxybenzyl)amine in lab experiments. One of the main limitations is the lack of information about its long-term effects and potential toxicity.
将来の方向性
There are several future directions for research on 2-adamantyl(4-methoxybenzyl)amine. One area of research is the exploration of its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new derivatives of 2-adamantyl(4-methoxybenzyl)amine that may have even greater potential for therapeutic use. Additionally, more research is needed to fully understand the mechanism of action of 2-adamantyl(4-methoxybenzyl)amine and its potential long-term effects.
Conclusion:
In conclusion, 2-adamantyl(4-methoxybenzyl)amine is a chemical compound that has been studied for its potential use in various scientific research applications. It has a unique mechanism of action and has been found to have a variety of biochemical and physiological effects. While there are limitations to using 2-adamantyl(4-methoxybenzyl)amine in lab experiments, it remains an interesting subject of study for researchers who are looking to explore new avenues for drug development. With further research, 2-adamantyl(4-methoxybenzyl)amine may have the potential to be used in the treatment of various neurological disorders and other medical conditions.
合成法
The synthesis of 2-adamantyl(4-methoxybenzyl)amine is a multi-step process that involves several chemical reactions. One of the most common methods for synthesizing 2-adamantyl(4-methoxybenzyl)amine is through the reaction of 2-adamantanone with 4-methoxybenzylamine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product. Other methods for synthesizing 2-adamantyl(4-methoxybenzyl)amine have also been explored, including the use of different starting materials and reaction conditions.
科学的研究の応用
2-adamantyl(4-methoxybenzyl)amine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. 2-adamantyl(4-methoxybenzyl)amine has been found to have a unique mechanism of action that makes it a potential candidate for the treatment of various neurological disorders. It has been shown to have neuroprotective effects, and it may also have the potential to enhance cognitive function.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-20-17-4-2-12(3-5-17)11-19-18-15-7-13-6-14(9-15)10-16(18)8-13/h2-5,13-16,18-19H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKBBVCLVAICLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]adamantan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5733186.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)

![4-[(3-fluoro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5733207.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5733215.png)


![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5733244.png)
![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)
![[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5733264.png)
![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)